![molecular formula C15H9NO B11883382 Cyclopenta[b]pyrano[3,2-f]quinoline CAS No. 224-16-8](/img/structure/B11883382.png)
Cyclopenta[b]pyrano[3,2-f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta[b]pyrano[3,2-f]quinoline is a heterocyclic compound that features a fused ring system combining cyclopentane, pyran, and quinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta[b]pyrano[3,2-f]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the desired pyrano[3,2-c]quinolones . Another approach involves the use of molecular iodine and sodium dodecyl sulfate in water to facilitate a three-component coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective and readily available reagents, and employing scalable purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta[b]pyrano[3,2-f]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.
Substitution: This reaction can replace hydrogen atoms or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the quinoline ring.
Applications De Recherche Scientifique
Cyclopenta[b]pyrano[3,2-f]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits biological activities such as anticancer, antibacterial, and antifungal properties.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of cyclopenta[b]pyrano[3,2-f]quinoline involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit calcium signaling, TNF-α, and nitric oxide production . These interactions can lead to the modulation of cellular processes such as apoptosis, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
Cyclopenta[b]pyrano[3,2-f]quinoline can be compared with other similar compounds such as pyrano[3,2-c]quinolones and furo[3,2-c]quinolones . These compounds share similar structural motifs but differ in the specific arrangement of their fused rings. The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds
- Pyrano[3,2-c]quinolones
- Furo[3,2-c]quinolones
- Pyrano[2,3-g]quinolin-2-ones
Propriétés
Numéro CAS |
224-16-8 |
|---|---|
Formule moléculaire |
C15H9NO |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
6-oxa-11-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,7,9,11,13,15-octaene |
InChI |
InChI=1S/C15H9NO/c1-3-10-9-12-11-4-2-8-17-15(11)7-6-14(12)16-13(10)5-1/h1-9H |
Clé InChI |
CBQUSHYHLMOLOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC3=CC=C4C(=CC=CO4)C3=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



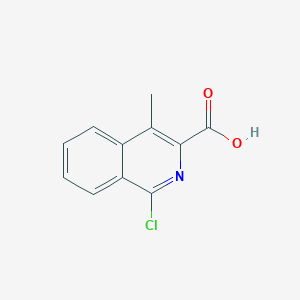


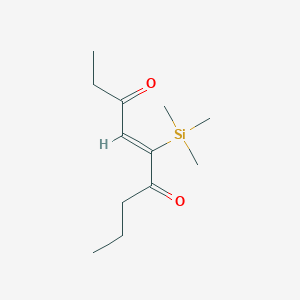
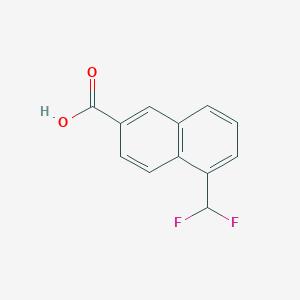
![2-[(3-Chlorophenyl)methyl]azepane](/img/structure/B11883359.png)
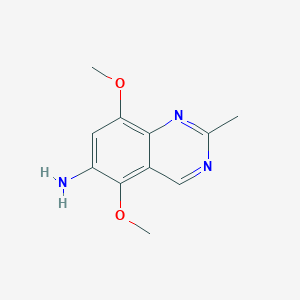
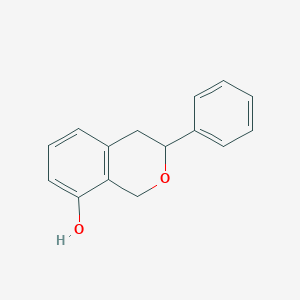




![6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11883404.png)
